molecular formula C22H20FNO3 B12480144 10-(2-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

10-(2-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

Cat. No.: B12480144
M. Wt: 365.4 g/mol
InChI Key: SKZQGJHEEQUBET-UHFFFAOYSA-N
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Description

10-(2-fluorophenyl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex organic compound that belongs to the acridine family. Acridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and photophysics. This compound, in particular, features a unique structure with a fluorophenyl group and a dioxolo ring fused to the acridine core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-fluorophenyl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the acridine core.

    Formation of the Dioxolo Ring: The dioxolo ring is formed through a cyclization reaction involving appropriate diol precursors and the acridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, leading to the formation of acridone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the acridine core, converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Acridone derivatives.

    Reduction: Alcohol derivatives of the acridine core.

    Substitution: Various substituted acridine derivatives, depending on the reagents used.

Scientific Research Applications

10-(2-fluorophenyl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research, due to its ability to intercalate with DNA.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 10-(2-fluorophenyl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one involves its interaction with biological macromolecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of DNA and inhibiting processes such as replication and transcription. This intercalation is facilitated by the planar structure of the acridine core and the presence of the fluorophenyl group, which enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of the acridine family, known for its wide range of applications in medicinal chemistry and materials science.

    Acridone: An oxidized derivative of acridine, often used in photophysical studies and as a precursor for other acridine derivatives.

    10-(3-fluorophenyl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one: A similar compound with a fluorophenyl group at a different position, which may exhibit different chemical and physical properties.

Uniqueness

10-(2-fluorophenyl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is unique due to the specific positioning of the fluorophenyl group and the presence of the dioxolo ring. These structural features contribute to its distinct chemical reactivity, photophysical properties, and potential biological activities.

Properties

Molecular Formula

C22H20FNO3

Molecular Weight

365.4 g/mol

IUPAC Name

10-(2-fluorophenyl)-7,7-dimethyl-5,6,8,10-tetrahydro-[1,3]benzodioxolo[5,6-b]quinolin-9-one

InChI

InChI=1S/C22H20FNO3/c1-22(2)9-16-21(17(25)10-22)20(12-5-3-4-6-14(12)23)13-7-18-19(27-11-26-18)8-15(13)24-16/h3-8,20,24H,9-11H2,1-2H3

InChI Key

SKZQGJHEEQUBET-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=CC=C5F)C(=O)C1)C

Origin of Product

United States

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